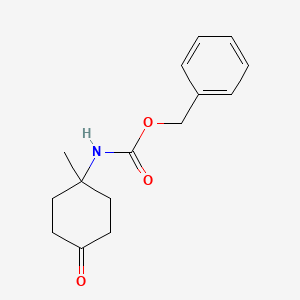

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

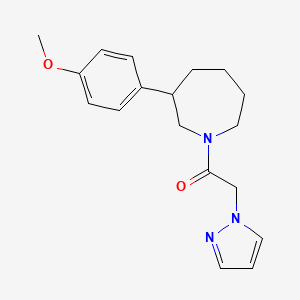

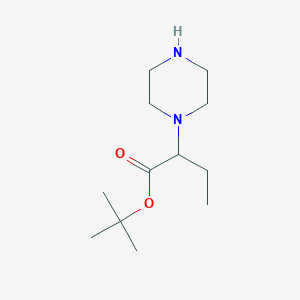

Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate is an organic compound with the molecular formula C15H19NO3 . It is a derivative of carbamic acid and benzyl alcohol .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group attached to a carbamate group, which is further connected to a 1-methyl-4-oxocyclohexyl group . The InChI code for this compound is 1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) .Aplicaciones Científicas De Investigación

Catalysis and Synthesis :

- Benzyl N-(1-methyl-4-oxocyclohexyl)carbamate has been utilized in gold(I)-catalyzed dynamic kinetic enantioselective intramolecular hydroamination of allenes. This process led to the formation of products with significant enantiomeric excess, demonstrating its utility in asymmetric synthesis (Zhang, Bender, & Widenhoefer, 2007).

Mechanochemical Synthesis :

- The compound has been involved in mechanochemical synthesis methods. For instance, in the mechanochemical preparation of carbamates, it provides an eco-friendly approach, enhancing the reactivity of alcohols and carbamoyl-imidazole intermediates (Lanzillotto et al., 2015).

Stereochemical Control in Organic Synthesis :

- In stereospecific nickel-catalyzed cross-coupling with arylboronic esters, this compound exhibits selective inversion or retention at the electrophilic carbon. This highlights its role in controlling stereochemistry in organic reactions (Harris et al., 2013).

Development of Juvenoids :

- This compound has been involved in the synthesis of juvenoids, a class of insect growth regulators. Changing its O-alkyl substituents leads to various juvenoids with significant biological activity against different insect species (Wimmer et al., 1994).

Generation of Lactams :

- The compound has been used in the generation of β-and γ-lactams via ring closures of unsaturated carbamoyl radicals derived from 1-carbamoyl-1-methylcyclohexa-2,5-dienes. This is significant in the synthesis of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, useful in various synthetic applications (Bella, Jackson, & Walton, 2004).

Spectroscopic Studies :

- Spectroscopic studies like FT-IR, FT-Raman, and UV–Visible have been conducted on derivatives of this compound. These studies are crucial for understanding the molecular structure and electronic properties of these compounds (Rao et al., 2016).

Antitumor Activity :

- Some derivatives of this compound have shown potential as antitumor agents. The activity of these compounds has been observed in various cancer cell lines, indicating their significance in cancer research (Atassi & Tagnon, 1975).

Synthesis of Cyclic Carbamates :

- The compound has been used in the synthesis of cyclic carbamates, particularly in the context of carbohydrate chemistry. This is relevant in the development of glycosides and related bioactive compounds (Mcauliffe et al., 1997).

Hydrofunctionalization of Allenes :

- In the Au(I)-catalyzed intramolecular exo-hydrofunctionalization of allenes, this compound plays a crucial role, particularly in the formation of various heterocycles (Zhang et al., 2006).

Inhibitory Activity Against Enzymes :

- Carbamates, including derivatives of this compound, have been investigated for their inhibitory activity against various enzymes. This is important for understanding their potential therapeutic applications (Fourneron et al., 1991).

Propiedades

IUPAC Name |

benzyl N-(1-methyl-4-oxocyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(9-7-13(17)8-10-15)16-14(18)19-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZPOHISTYUMPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4-carbamoylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2401967.png)

![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)

![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2401978.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)

![Spiro 3-[1-(3-triflouromethyl)benzyl oxindyl]-2'-[3'-(3-triflouromethylphenyl)thiazolidin-4-one]](/img/structure/B2401987.png)